3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid
CAS No.: 2098040-74-3
Cat. No.: VC17866298
Molecular Formula: C11H8O4
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098040-74-3 |
|---|---|
| Molecular Formula | C11H8O4 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 3-(3-methoxy-3-oxoprop-1-ynyl)benzoic acid |
| Standard InChI | InChI=1S/C11H8O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,1H3,(H,13,14) |
| Standard InChI Key | BZMOFCGKKRTCAP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C#CC1=CC(=CC=C1)C(=O)O |
Introduction
Structural Elucidation and Spectral Data
Molecular Architecture
The compound’s 2D structure, represented by the SMILES notation COC(=O)C#CC1=CC(=CC=C1)C(=O)O, reveals critical bonding patterns . The benzoic acid group occupies position 3 on the benzene ring, while the propargyl ester (3-methoxy-3-oxoprop-1-yn-1-yl) extends from this position. The acetylene bond (C#C) introduces rigidity, potentially influencing crystallinity or intermolecular interactions.
Predicted Collision Cross-Section (CCS) Profiles
Ion mobility spectrometry predictions for various adducts provide insights into gas-phase behavior, which is crucial for mass spectrometry-based identification. The following table summarizes key CCS values:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 205.04953 | 142.6 |
| [M+Na]⁺ | 227.03147 | 153.5 |
| [M-H]⁻ | 203.03497 | 134.5 |
These values suggest that sodium adducts exhibit larger collision cross-sections due to increased ion size, while deprotonated species ([M-H]⁻) demonstrate compact geometries . Such data aids in developing analytical methods for detecting this compound in complex matrices.
Synthetic Considerations and Analogues
While no direct synthesis literature exists for 3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoic acid, structural analogues provide clues. The ethoxy variant 2-(3-ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid (CAS 2098120-66-0) shares a similar core but substitutes methoxy with ethoxy . This modification alters lipophilicity, as evidenced by the ethoxy compound’s molecular formula C₁₀H₁₁BO₄ and higher molecular weight (206.00 g/mol) . Such analogues are typically synthesized via Sonogashira coupling between halogenated benzoic acids and terminal acetylenes, followed by esterification .
Reactivity and Functional Group Analysis
Carboxylic Acid Group
The benzoic acid moiety (pKa ≈ 4.2) enables salt formation with bases, while its electron-withdrawing nature activates the ring for electrophilic substitution at ortho/para positions. This could facilitate further derivatization, such as amidation or esterification.
Alkyne and Ester Functionality
The propargyl ester group combines two reactive sites:
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Acetylene triple bond: Susceptible to Huisgen cycloaddition (click chemistry) with azides, enabling bioconjugation or polymer synthesis.
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Methoxy ester: Hydrolyzable under acidic/basic conditions to yield carboxylic acids, offering a prodrug strategy.
Research Gaps and Future Directions
The absence of literature (no patents or journal articles) presents opportunities for pioneering studies:
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Synthesis optimization: Developing scalable routes using modern catalytic methods.
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Biological screening: Assessing antimicrobial or anticancer activity given structural similarities to kinase inhibitors.
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Materials applications: Exploiting alkyne reactivity for metal-organic frameworks or conductive polymers.
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